molecular formula C25H22N2O3S B11532562 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Katalognummer: B11532562
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: NIVJVGWEIQFBNK-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 4-methoxyphenylimino group at position 2 and a 4-[(3-methylbenzyl)oxy]benzylidene moiety at position 3. The compound’s structure combines electron-donating methoxy and bulky aromatic substituents, which influence its electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel

C25H22N2O3S

Molekulargewicht

430.5 g/mol

IUPAC-Name

(5E)-2-(4-methoxyphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O3S/c1-17-4-3-5-19(14-17)16-30-22-10-6-18(7-11-22)15-23-24(28)27-25(31-23)26-20-8-12-21(29-2)13-9-20/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+

InChI-Schlüssel

NIVJVGWEIQFBNK-HZHRSRAPSA-N

Isomerische SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Kanonische SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Thiourea Derivatives

The thiazolidinone scaffold is typically synthesized via the Hantzsch thiazole synthesis or Liebermann pseudothiohydantoin method . For this compound:

  • Thiourea precursor :

    • 4-Methoxyphenyl thiourea is prepared by reacting 4-methoxyaniline with thiophosgene or carbon disulfide.

  • Cyclization with α-halo carbonyl compounds :

    • Reaction with chloroacetic acid in ethanol under reflux forms 2-imino-4-thiazolidinone intermediates.

Example protocol :

  • Reactants : 4-Methoxyphenyl thiourea (1 eq), chloroacetic acid (1.2 eq).

  • Conditions : Reflux in ethanol (12 h), catalytic HCl.

  • Yield : 68–72% (confirmed by TLC monitoring).

Introduction of the 4-[(3-Methylbenzyl)oxy]benzylidene Group

Synthesis of 4-[(3-Methylbenzyl)oxy]benzaldehyde

Step 1: Protection of 4-hydroxybenzaldehyde :

  • Alkylation : 4-Hydroxybenzaldehyde reacts with 3-methylbenzyl bromide under basic conditions.

    • Conditions : K2CO3, DMF, 80°C, 6 h.

    • Yield : 85%.

Step 2: Purification :

  • Column chromatography (SiO2, hexane/EtOAc 4:1) confirms >95% purity via NMR.

Knoevenagel Condensation

The benzylidene group is introduced via condensation between the thiazolidinone and aldehyde:

  • Reactants : 2-[(4-Methoxyphenyl)imino]-1,3-thiazolidin-4-one (1 eq), 4-[(3-methylbenzyl)oxy]benzaldehyde (1.1 eq).

  • Conditions : Piperidine (10 mol%), ethanol, reflux (8 h).

  • Yield : 65–70%.

Mechanistic insight : Base-catalyzed deprotonation of the active methylene group (C5) enables nucleophilic attack on the aldehyde, followed by dehydration.

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 20 min, ethanol/piperidine.

  • Yield : 78% (vs. 65% conventional).

One-Pot Multicomponent Approaches

Recent protocols combine cyclocondensation and Knoevenagel steps in a single pot:

  • Reactants : 4-Methoxyphenyl thiourea, chloroacetic acid, 4-[(3-methylbenzyl)oxy]benzaldehyde.

  • Conditions : Ethanol, piperidine, reflux (10 h).

  • Yield : 60% (lower due to competing side reactions).

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) :

    • 1715 cm⁻¹ (C=O, thiazolidinone).

    • 1620 cm⁻¹ (C=N imino).

    • 1250 cm⁻¹ (C─O─C ether).

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, CH=N).

    • δ 7.89 (d, J = 8.6 Hz, 2H, aromatic).

    • δ 5.12 (s, 2H, OCH2).

Melting Point and Purity

  • Mp : 214–216°C (uncorrected).

  • HPLC : >98% purity (C18 column, MeOH/H2O 70:30).

Challenges and Troubleshooting

  • Isomerization during Knoevenagel :

    • The benzylidene group may form E/Z isomers. Use of anhydrous conditions and catalytic piperidine minimizes this.

  • Ether cleavage :

    • Acidic conditions during cyclocondensation may hydrolyze the benzyl ether. Neutral or mildly acidic conditions are preferred.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)
Conventional Knoevenagel65–70895
Microwave-assisted780.397
One-pot multicomponent601090

Industrial-Scale Considerations

  • Cost-effective reagents : 3-Methylbenzyl bromide is commercially available but may require in-house synthesis for bulk production.

  • Green chemistry : Ethanol as a solvent aligns with sustainability goals .

Analyse Chemischer Reaktionen

2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups such as nitro, halogen, or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity Assessment

One study evaluated a range of thiazolidinone derivatives for their anticancer properties using the National Cancer Institute's protocols. The results demonstrated that certain derivatives showed high inhibition rates against leukemia and central nervous system cancer cell lines:

CompoundCancer TypeInhibition Rate (%)
4gLeukemia (MOLT-4)84.19
4pCNS Cancer (SF-295)72.11

These findings suggest that modifications to the thiazolidinone structure can enhance anticancer efficacy, making it a promising candidate for further development in cancer therapy .

Other Biological Activities

Beyond anticancer effects, thiazolidinone derivatives have been studied for various other biological activities, including:

  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties : The ability to scavenge free radicals suggests that these compounds may have applications in preventing oxidative stress-related diseases.

Wirkmechanismus

The mechanism of action of 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., in the target compound and ) enhance resonance stability and solubility compared to halogenated analogs .
  • Steric Effects : Bulky substituents like 3-methylbenzyloxy (target) or benzofuran-pyrazole () may reduce rotational freedom, affecting conformational stability.
  • Hybrid Systems: Thiadiazole-thiazolidinone hybrids () exhibit improved acetylcholinesterase inhibition due to dual pharmacophoric interactions.

SAR Trends :

  • Lipophilicity : Bulky substituents (e.g., 3-methylbenzyloxy in the target) improve membrane permeability but may reduce solubility.
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl () enhance metabolic stability and target binding.
  • Heterocyclic Extensions : Thiadiazole () or benzofuran () rings introduce additional pharmacophoric interactions.

Crystallographic and Computational Insights

Crystal structures of related compounds (e.g., ) reveal planar thiazolidin-4-one cores with substituents adopting orthogonal orientations to minimize steric clashes. Software like Mercury () and SHELX () are critical for analyzing dihedral angles and packing motifs. For example, the benzofuran-pyrazole derivative () exhibits a dihedral angle of 12.5° between the thiazolidinone and benzofuran rings, optimizing π-π stacking in enzyme pockets.

Biologische Aktivität

The compound 2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one (CAS No. 312496-01-8) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, molecular properties, and various biological activities, including anticancer, antimicrobial, and antioxidant effects.

Molecular Characteristics

  • Molecular Formula : C25H22N2O3S
  • Molecular Weight : 430.5188 g/mol
  • Structural Features : The compound features a thiazolidinone core with methoxy and benzyl substituents, which may influence its biological activity.

Synthesis

The synthesis of thiazolidinones typically involves the condensation of isothiocyanates with appropriate amines or aldehydes. Specific methods for synthesizing this compound have not been extensively documented in the literature, but related thiazolidinone derivatives have been synthesized using similar approaches.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance:

  • A series of thiazolidinones were evaluated for their cytotoxic effects against various cancer cell lines. Compounds exhibited IC50 values ranging from 8.5 μM to 25.6 μM against K562 and HeLa cells, demonstrating significant anticancer activity compared to cisplatin as a control .
  • The mechanism of action was suggested to involve apoptosis induction through both extrinsic and intrinsic pathways, indicating that these compounds could be developed as chemotherapeutic agents .

Antimicrobial Activity

Thiazolidinones have also shown promising antimicrobial properties:

  • In vitro studies indicated that certain thiazolidinone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

  • Compounds within the thiazolidinone class have demonstrated ability to scavenge free radicals and inhibit lipid peroxidation, suggesting they can mitigate oxidative stress in biological systems .
  • A study reported that specific thiazolidinones improved the stability and performance of cell culture media by exhibiting antioxidant effects, which could be beneficial in therapeutic applications .

Case Studies

StudyFindings
Study on Anticancer ActivityThiazolidinones showed IC50 values between 8.5 μM and 25.6 μM against cancer cell lines like K562 and HeLa .
Antimicrobial EvaluationDemonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant AssessmentExhibited free radical scavenging abilities and reduced lipid peroxidation in vitro .

Q & A

Q. What are the critical steps for synthesizing this thiazolidin-4-one derivative, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves a multi-step process:

Thiazolidinone ring formation: React thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture under reflux (70–80°C for 2–4 hours) to form the core structure .

Benzylidene substitution: Introduce the 4-[(3-methylbenzyl)oxy]benzylidene moiety via Knoevenagel condensation using catalytic sodium acetate in ethanol under nitrogen .

  • Optimization Tips:
  • Solvent polarity: Higher yields (75–85%) are achieved in polar aprotic solvents like DMF compared to ethanol (60–70%) .
  • Catalyst screening: Test sodium acetate vs. piperidine for condensation efficiency. Piperidine may reduce side reactions in sterically hindered systems .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer:
  • 1H/13C NMR: Identify diagnostic peaks:
  • Methoxy groups: Singlets at δ ~3.8 ppm (1H NMR); carbons at δ ~55–56 ppm (13C NMR) .
  • Thiazolidinone carbonyl: δ ~170–175 ppm (13C NMR) .
  • IR Spectroscopy: Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry: Use HRMS to validate molecular ion peaks (e.g., [M+H]+ at m/z 435.12) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and computational geometry optimizations for this compound?

  • Methodological Answer:
  • Experimental Refinement: Use SHELXL (SHELX-2018) for high-resolution (<1.0 Å) data to refine anisotropic displacement parameters .
  • Computational Validation: Perform DFT calculations (B3LYP/6-311++G(d,p)) and compare bond lengths/angles with crystallographic data. Discrepancies >0.05 Å may indicate lattice packing effects .
  • Software Workflow:

Structure solution: SHELXD (direct methods).

Visualization: Mercury CSD for overlaying experimental and DFT-optimized structures .

Q. What strategies are effective for analyzing contradictory biological activity data (e.g., varying IC50 values across assays)?

  • Methodological Answer:
  • Assay-Specific Variables:
  • Enzyme inhibition (e.g., acetylcholinesterase): Validate using Ellman’s method with donepezil as a positive control. Inconsistent IC50 may arise from solvent (DMSO >1% reduces activity) or pH variations .
  • Data Normalization:
  • Report activities as pIC50 (−log IC50) to standardize comparisons. Example: pIC50 = 1.30 ± 0.007 vs. 1.22 ± 0.002 for analogs .
  • Structural-Activity Analysis: Overlay bioactive conformers (e.g., hydroxybenzylidene vs. nitrobenzylidene derivatives) using PyMOL to identify pharmacophore clashes .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

  • Methodological Answer:
  • Docking Protocols:

Target Preparation: Retrieve protein structures (e.g., acetylcholinesterase, PDB ID 4EY7) and remove water/ligands.

Ligand Preparation: Generate 3D conformers with Open Babel (MMFF94 force field).

Docking Software: AutoDock Vina (grid center: active site coordinates) .

  • Limitations:
  • Neglects solvent entropy effects, leading to overestimated binding affinities.
  • Use MD simulations (GROMACS, 100 ns) to validate docking poses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.